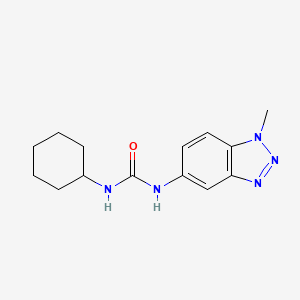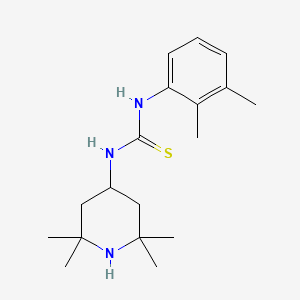
3,4,5-trihydroxy-N'-(1-methyl-4-piperidinylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trihydroxy-N'-(1-methyl-4-piperidinylidene)benzohydrazide, commonly known as L-DOPA hydrazide, is a chemical compound that has been extensively studied for its potential therapeutic applications. L-DOPA hydrazide is a derivative of L-DOPA, a naturally occurring amino acid that is a precursor to the neurotransmitter dopamine. L-DOPA hydrazide has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the treatment of various neurological disorders.
Mecanismo De Acción
The mechanism of action of L-DOPA hydrazide is not fully understood, but it is thought to involve the enhancement of dopamine synthesis and release. L-DOPA hydrazide may also act as an antioxidant and anti-inflammatory agent, protecting neurons from oxidative stress and inflammation. Further research is needed to fully elucidate the mechanism of action of L-DOPA hydrazide.
Biochemical and Physiological Effects:
L-DOPA hydrazide has been shown to have a range of biochemical and physiological effects. It has been shown to enhance dopamine synthesis and release, as well as to have antioxidant and anti-inflammatory properties. L-DOPA hydrazide has also been shown to have neuroprotective effects, protecting neurons from damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using L-DOPA hydrazide in lab experiments is its ability to enhance dopamine synthesis and release. This makes it a useful tool for studying the role of dopamine in various physiological processes. However, one limitation of using L-DOPA hydrazide is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of lab experiments involving L-DOPA hydrazide.
Direcciones Futuras
There are several future directions for research on L-DOPA hydrazide. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson's disease. Further research is needed to fully elucidate the mechanism of action of L-DOPA hydrazide and to determine its efficacy and safety in clinical trials. Another area of interest is the development of new derivatives of L-DOPA hydrazide with improved pharmacological properties. Finally, research is needed to better understand the potential toxic effects of L-DOPA hydrazide and to develop strategies to mitigate these effects.
Métodos De Síntesis
The synthesis of L-DOPA hydrazide involves the reaction of L-DOPA with hydrazine hydrate in the presence of a catalyst. The reaction proceeds via the formation of a hydrazone intermediate, which is then reduced to form L-DOPA hydrazide. The synthesis of L-DOPA hydrazide has been described in detail in several research articles.
Aplicaciones Científicas De Investigación
L-DOPA hydrazide has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have neuroprotective effects, as well as the ability to enhance dopamine synthesis and release. L-DOPA hydrazide has also been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Parkinson's disease.
Propiedades
IUPAC Name |
3,4,5-trihydroxy-N-[(1-methylpiperidin-4-ylidene)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-16-4-2-9(3-5-16)14-15-13(20)8-6-10(17)12(19)11(18)7-8/h6-7,17-19H,2-5H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBREDQSBIHNII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC(=O)C2=CC(=C(C(=C2)O)O)O)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trihydroxy-N'-(1-methylpiperidin-4-ylidene)benzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

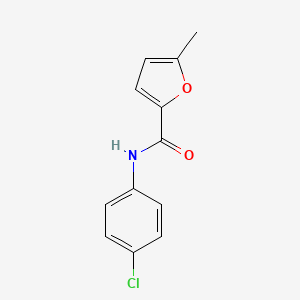
![N-(4-chlorophenyl)-N'-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5762521.png)
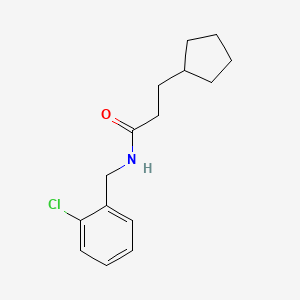

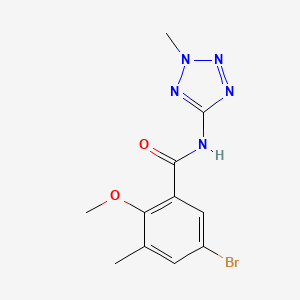
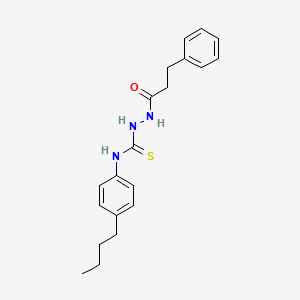
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5762551.png)
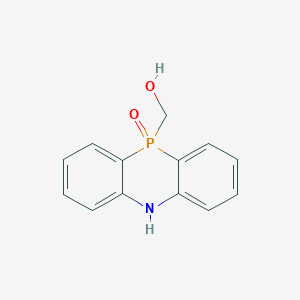
![1-[(4-bromophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5762568.png)
![6-chloro-1,3-benzodioxole-5-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5762574.png)
![N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide](/img/structure/B5762576.png)
